4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a 1H-1,3-benzodiazol-2-yl (benzimidazole) core substituted at the 1-position with a 4-chlorophenylmethyl group. The pyrrolidin-2-one ring is further functionalized at the 1-position with a 2-fluorophenyl moiety. Such a structure combines aromatic, heterocyclic, and electron-withdrawing substituents (Cl, F), which are often leveraged in medicinal chemistry for enhanced bioavailability and target binding .
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O/c25-18-11-9-16(10-12-18)14-29-22-8-4-2-6-20(22)27-24(29)17-13-23(30)28(15-17)21-7-3-1-5-19(21)26/h1-12,17H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBSKQKOCPEUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form the benzimidazole ring.
Introduction of Pyrrolidinone Ring: The benzimidazole intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the pyrrolidinone ring.
Final Coupling: The final step involves coupling the intermediate with 4-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and fluorophenyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
Key Observations :
Variations on the Pyrrolidinone Ring
Key Observations :
- Trifluoromethyl groups (e.g., ) significantly enhance hydrophobicity, which may improve membrane permeability but reduce solubility.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural analogs highlight critical trends:
- Electron-Withdrawing Groups : Chlorine and fluorine substituents improve resistance to oxidative metabolism, extending half-life .
- Solubility vs. Permeability : Ether-linked substituents (e.g., methoxyethyl in ) balance solubility and permeability, whereas hydrophobic groups (e.g., CF3 in ) favor permeability at the expense of solubility.
- Salt Forms : Hydrochloride salts () enhance crystallinity and stability, critical for formulation.
Biological Activity
The compound 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a synthetic derivative belonging to the class of benzodiazoles and pyrrolidinones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 419.89 g/mol. It features a complex structure that includes a benzodiazole moiety and a pyrrolidinone ring, which are known to contribute to various biological activities.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one exhibit significant anti-inflammatory properties. For instance, related benzodiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglia cells, suggesting a mechanism involving the attenuation of the NF-kB signaling pathway .
2. Anticancer Potential
Research has demonstrated that benzodiazole derivatives can induce apoptosis in cancer cells. Compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell cycle arrest . The specific mechanisms often involve the modulation of apoptotic pathways and the disruption of cancer cell metabolism.
3. Neuroprotective Effects
The neuroprotective potential of this compound is particularly noteworthy. Studies involving neuroinflammation models have shown that similar compounds can protect dopaminergic neurons from damage caused by neurotoxic agents such as MPTP . The protective effects are attributed to the inhibition of glial activation and the reduction of inflammatory mediators.
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the biological activity of compounds related to 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one:
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Neuroprotection in Parkinson's Disease Models :
A study investigated a benzodiazole derivative's ability to protect against MPTP-induced neurotoxicity in mice. The results showed significant behavioral improvements and reduced glial activation, indicating its potential as a therapeutic agent for neurodegenerative diseases . -
Anticancer Activity Against Breast Cancer Cells :
Another study focused on the anticancer properties of a related compound against breast cancer cell lines. The findings revealed that treatment led to decreased cell viability and increased apoptosis markers, suggesting its potential for breast cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
